molecular formula C9H8BrClO B104426 2-Bromo-2'-chloropropiophenone CAS No. 75815-22-4

2-Bromo-2'-chloropropiophenone

Cat. No.: B104426
CAS No.: 75815-22-4
M. Wt: 247.51 g/mol
InChI Key: QXBPNBFQCNGDTQ-UHFFFAOYSA-N
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Description

2-Bromo-2’-chloropropiophenone is an organic compound with the molecular formula C9H8BrClO. It is a derivative of propiophenone, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is used as an intermediate in the synthesis of various chemicals, particularly in the pharmaceutical and agrochemical industries .

Mechanism of Action

Target of Action

2-Bromo-2’-chloropropiophenone is an analytical reference standard categorized as a precursor in the synthesis of cathinones . Cathinones are a type of amphetamine-like stimulants, which are found in the khat plant. They target the central nervous system and are known to have a significant impact on the release and uptake of dopamine, norepinephrine, and serotonin .

Mode of Action

It is known that cathinones, for which this compound is a precursor, work by increasing the concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft through competitive inhibition of monoamine transporters . This leads to increased stimulation of the post-synaptic receptors, resulting in the psychoactive effects observed.

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-2’-chloropropiophenone are likely to be those involved in the regulation of dopamine, norepinephrine, and serotonin. These neurotransmitters play crucial roles in mood regulation, reward, and various cognitive functions. By inhibiting their reuptake, cathinones can lead to an overstimulation of the associated pathways .

Pharmacokinetics

Like other cathinones, it is likely to be rapidly absorbed, distributed, metabolized, and excreted by the body . The compound’s bioavailability would be influenced by factors such as its formulation, the route of administration, and individual patient characteristics.

Result of Action

The primary result of the action of 2-Bromo-2’-chloropropiophenone, through its cathinone derivatives, is the stimulation of the central nervous system. This can lead to effects such as increased alertness, feelings of euphoria, enhanced sociability, and heightened concentration . These effects can also be accompanied by adverse reactions such as insomnia, paranoia, hallucinations, and potentially severe cardiac effects .

Action Environment

The action, efficacy, and stability of 2-Bromo-2’-chloropropiophenone can be influenced by various environmental factors. These include the pH and temperature of the biological environment, the presence of other substances, and individual genetic factors . For instance, certain enzymes involved in drug metabolism can vary between individuals, potentially affecting the compound’s pharmacokinetics and pharmacodynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2’-chloropropiophenone typically involves a multi-step reaction. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for 2-Bromo-2’-chloropropiophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2’-chloropropiophenone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives like amines or thioethers.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

2-Bromo-2’-chloropropiophenone is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and dyes

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4’-chloropropiophenone: Similar structure but with different substitution pattern on the phenyl ring.

    2-Bromo-3’-chloropropiophenone: Another isomer with different substitution pattern.

    2-Bromo-2’-fluoropropiophenone: Similar structure with fluorine instead of chlorine

Uniqueness

2-Bromo-2’-chloropropiophenone is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

2-bromo-1-(2-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBPNBFQCNGDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00997209
Record name 2-Bromo-1-(2-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75815-22-4
Record name 2-Bromo-1-(2-chlorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75815-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-2'-chloropropiophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075815224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-1-(2-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-2'-chloropropiophenone
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.179
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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